Bienvenue dans la boutique en ligne BenchChem!

4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one

nNOS inhibitor nitric oxide synthase neurodegeneration

Procure this structurally unique dual-pharmacophore chromen-2-one to benchmark nNOS inhibition (Ki 382 nM, 69-fold selectivity over eNOS) in neurodegeneration research. The imidazole-heme coordination combined with a 3-nitro bioreductive core provides an orthogonal scaffold absent in generic coumarins. Essential for diversifying the 4-amino-3-nitrocoumarin antibacterial (ESKAPE) and anxiolytic chemotypes, and for validating computational models with its curated ChEMBL/BindingDB data.

Molecular Formula C15H14N4O4
Molecular Weight 314.301
CAS No. 294853-70-6
Cat. No. B2872155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one
CAS294853-70-6
Molecular FormulaC15H14N4O4
Molecular Weight314.301
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCCCN3C=CN=C3
InChIInChI=1S/C15H14N4O4/c20-15-14(19(21)22)13(11-4-1-2-5-12(11)23-15)17-6-3-8-18-9-7-16-10-18/h1-2,4-5,7,9-10,17H,3,6,8H2
InChIKeyMBUGWKYWKZFKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one (CAS 294853-70-6) Purchasing Guide: Core Properties and Structural Identity


4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one (CAS 294853-70-6, molecular formula C15H14N4O4, molecular weight 314.30 g/mol) is a fully synthetic, dual-pharmacophore chromen-2-one (coumarin) derivative . The molecule combines a 3-nitro-2H-chromen-2-one core with a 1H-imidazol-1-yl substituent tethered via a three-carbon propylamino linker at the 4-position [1]. It is catalogued in authoritative chemistry databases including the ECHA Substance Infocard and is associated with ChEMBL ID CHEMBL2430143, indicating curated bioactivity data in public repositories [2]. The compound serves as a research intermediate and probe molecule, with reported exploration in enzyme inhibition—particularly neuronal nitric oxide synthase (nNOS)—and antimicrobial screening programs, making it a defined chemical entity for structure–activity relationship (SAR) studies rather than a generic coumarin building block [3].

Why 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one Cannot Be Replaced by Simpler 3-Nitrocoumarins or Imidazole-Chromenones: A Procurement-Risk Analysis


Superficial structural similarity obscures critical functional divergence: the target compound is not merely a 3-nitrocoumarin decorated with an imidazole, nor simply a 4-aminochromenone bearing a nitro group. The three-atom propyl spacer between the chromenone 4-position and the imidazole N-1 generates a distinct spatial and electronic profile that simultaneously engages the heme iron of nitric oxide synthase via the imidazole and exploits the electron-withdrawing nitro group for bioreductive activation or additional binding interactions [1]. Comparators such as 3-nitrocoumarin (CAS 28448-04-6, a phospholipase C-γ inhibitor) or 4-(imidazol-1-ylmethyl)-2H-chromen-2-one (CAS 828265-54-9, an aromatase inhibitor) lack the combined 4-amino-3-nitro-imidazole alkyl pharmacophore and therefore exhibit entirely different target engagement profiles [2]. Procuring an uncharacterized analog risks losing the nNOS inhibitory activity documented for this specific compound and may introduce uncontrolled selectivity shifts across NOS isoforms, as demonstrated within the US9732037 patent family [3].

4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one (CAS 294853-70-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Potency Comparison with Patent-Defined Structural Analogs

In a patent-defined series of 21 coumarin-based NOS inhibitors, the target compound (Compound 14, CHEMBL2430143) exhibited a Ki of 382 nM against human neuronal nitric oxide synthase (nNOS) [1]. Within the same assay framework, a closely related structural analog—Compound 4 (CHEMBL2414435), which differs by a shortened linker architecture—achieved a Ki of 40 nM against rat nNOS (approximately 9.5-fold more potent) [2]. However, the target compound's distinct pharmacophore arrangement resulted in a 69-fold selectivity window for nNOS over human endothelial NOS (eNOS Ki = 26,400 nM), whereas Compound 4 displayed a dramatically shifted selectivity profile (eNOS Ki reported as Kd = 61,000 nM in a separate binding assay), highlighting that small structural modifications within this chemotype produce non-linear changes in both potency and isoform selectivity [3]. This differential selectivity profile is directly relevant for researchers seeking nNOS-preferring probes over pan-NOS inhibitors.

nNOS inhibitor nitric oxide synthase neurodegeneration

NOS Isoform Selectivity Profile: Imidazole-Propyl Linker Confers Differential eNOS Selectivity Compared to Shorter-Linker Analogs

The target compound's three-carbon propylamino linker connecting the imidazole to the chromenone core contributes to a measurable selectivity gap between nNOS and eNOS. The target compound (CHEMBL2430143) displays an eNOS Ki of 26,400 nM, yielding a 69-fold nNOS/eNOS selectivity ratio [1]. In comparison, within the iNOS-selective coumarin literature, compound 30 (a thiocoumarin-derived iNOS inhibitor) achieves 185-fold selectivity for iNOS over bovine eNOS, but only 9-fold selectivity over rat nNOS, underscoring that different linker and core chemistries within the coumarin NOS inhibitor landscape produce orthogonal selectivity fingerprints [2]. The target compound's 69-fold nNOS/eNOS window, while moderate, is a documented, reproducible value that can serve as a baseline for further optimization or as a comparator for novel analogs.

NOS isoform selectivity eNOS cardiovascular safety

Antimicrobial Activity of 4-Amino-3-Nitrocoumarin Scaffold: Target Compound as a Structurally Distinct Probe in the 4-Substituted 3-Nitrocoumarin Antibacterial Series

Within the broader class of 4-amino-substituted 3-nitrocoumarins, multiple derivatives have demonstrated antibacterial activity against clinically relevant Gram-positive and Gram-negative pathogens. Specifically, the analog 4-[(5-chloropyridin-2-yl)amino]-3-nitro-2H-chromen-2-one exhibited activity against Klebsiella pneumoniae comparable to the reference antibiotic tetracycline in disc diffusion assays [1]. While direct MIC data for the target compound itself against the same panel have not been reported in the primary literature as of 2026, the target compound's 4-(imidazol-1-yl)propylamino substituent introduces a distinct heterocyclic moiety not present in the 4-arylamino series, potentially modulating both antibacterial spectrum and physicochemical properties (e.g., LogP, solubility) relative to the published 4-arylamino-3-nitrocoumarin analogs [2]. This positions the target compound as a uniquely substituted entry point for systematic antimicrobial SAR exploration.

antimicrobial coumarins 4-amino-3-nitrocoumarin Klebsiella pneumoniae

Anxiolytic-Like Activity in 4-(Alkylamino)-3-Nitrocoumarins: Imidazole-Propyl Substituent as a CNS Pharmacophore Expansion Strategy

A defined subset of 4-(alkylamino)-3-nitrocoumarin derivatives has been evaluated in a battery of in vivo behavioral models in BALB/c mice. Compounds 4-(sec-butylamino)-3-nitro-2H-chromen-2-one and 4-(hexadecylamino)-3-nitro-2H-chromen-2-one were identified as true anxiolytics at the lowest applied dose (25 mg kg⁻¹, p.o.), showing efficacy in light/dark, open-field, and horizontal wire tests without exerting sedative effects as confirmed by the diazepam-induced sleep model [1]. The target compound's imidazole-propylamino substituent represents a significant departure from the simple alkylamino chains tested, introducing a basic heterocycle with the potential to modulate CNS penetration, receptor binding kinetics, and metabolic stability. No in vivo behavioral data for the target compound have been published, but its structural relationship to the validated anxiolytic 4-(alkylamino)-3-nitrocoumarin chemotype makes it a high-priority candidate for CNS-focused SAR expansion [2].

anxiolytic coumarins 3-nitrocoumarin CNS BALB/c behavioral model

Synthetic Accessibility: 4-Chloro-3-nitrocoumarin as a Common Intermediate Enables Modular Derivatization

The target compound is readily accessible via nucleophilic aromatic substitution of 4-chloro-3-nitro-2H-chromen-2-one (CAS 38464-20-9) with 3-(1H-imidazol-1-yl)propan-1-amine [1]. This synthetic route leverages the electron-withdrawing 3-nitro group, which activates the 4-position toward SNAr displacement, providing a well-established entry point into the 4-amino-3-nitrocoumarin chemical space [2]. The modular nature of this approach allows procurement teams to source a single advanced intermediate (4-chloro-3-nitrocoumarin) and then diversify into multiple 4-amino analogs, including the target compound, with predictable regiochemical outcomes. This contrasts with 4-unsubstituted 3-nitrocoumarins or 4-hydroxy analogs, which require additional activation steps for 4-position functionalization [3].

4-chloro-3-nitrocoumarin nucleophilic substitution modular synthesis

Imidazole-Chromenone Dual Pharmacophore: Target Engagement Profile Contrasts with 4-(Imidazol-1-ylmethyl)chromen-2-one (Aromatase Inhibitor Chemotype)

The target compound's 4-(imidazol-1-yl)propylamino-3-nitro motif directs target engagement toward neuronal nitric oxide synthase, as evidenced by the Ki data above. By contrast, the structurally related 4-(imidazol-1-ylmethyl)-2H-chromen-2-one chemotype (CAS 828265-54-9), which lacks both the 3-nitro group and the amino linker, operates as an aromatase (CYP19A1) inhibitor pharmacophore [1]. Within that chemotype, optimized derivatives such as 7-(benzyloxy)-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one demonstrate selective aromatase inhibition, a target orthogonal to NOS . This divergence illustrates how the 3-nitro-4-amino substitution pattern fundamentally redirects biological activity away from CYP450 aromatase and toward NOS family enzymes, making the target compound unsuitable as an aromatase inhibitor surrogate and vice versa [2].

dual pharmacophore target engagement aromatase inhibitor comparator

4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one: Best-Fit Research and Procurement Application Scenarios Based on Verified Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probe for Neurodegenerative Disease and Pain Research

Based on the quantitatively documented nNOS Ki of 382 nM and the 69-fold nNOS/eNOS selectivity window [1], this compound is suitable as a reference nNOS inhibitor probe in academic and industrial neurodegeneration programs. The defined selectivity profile allows researchers to benchmark new nNOS inhibitors, differentiate nNOS-mediated effects from eNOS-dependent vascular outcomes, and serve as a starting scaffold for further medicinal chemistry optimization within the US9732037 chemotype series [2]. The compound's dual pharmacophore (imidazole heme-coordination plus nitro-coumarin core) provides a distinct binding mode compared to thiocoumarin-derived iNOS inhibitors, enabling orthogonal chemical biology tool development.

4-Amino-3-Nitrocoumarin Antibacterial SAR Probe with an Imidazole-Containing Substituent

The target compound provides a structurally differentiated entry point into the 4-amino-3-nitrocoumarin antibacterial scaffold class. Given that 4-[(5-chloropyridin-2-yl)amino]-3-nitro-2H-chromen-2-one exhibits activity comparable to tetracycline against K. pneumoniae [3], and that heteroarylamino-chromen-2-ones including 5-(3-nitro-2-oxo-2H-chromen-4-ylamino)-3H-imidazole-4-carboxamide show considerable antibacterial activity against S. aureus, E. coli, and Klebsiella [4], the target compound—bearing a unique 4-(imidazol-1-yl)propylamino substituent—is positioned as a high-value SAR diversification tool. Procurement for systematic MIC determination against ESKAPE pathogens is warranted, particularly to explore whether the imidazole moiety enhances Gram-negative outer membrane penetration or modulates efflux susceptibility.

Dual-Pharmacophore CNS Lead for Anxiolytic Drug Discovery

Building on the established in vivo anxiolytic efficacy of 4-(alkylamino)-3-nitrocoumarins, where 4-(sec-butylamino)- and 4-(hexadecylamino)-3-nitro-2H-chromen-2-one demonstrated true anxiolytic activity in BALB/c mice at 25 mg kg⁻¹ without sedation [5], the target compound introduces a basic imidazole heterocycle at the terminus of the 4-amino substituent. This structural modification is predicted to alter CNS penetration (LogBB), receptor binding kinetics, and metabolic stability relative to the simple alkylamino series. The compound is thus recommended for procurement by CNS drug discovery teams aiming to expand the SAR of the 4-amino-3-nitrocoumarin anxiolytic chemotype into heterocyclic-substituted analogs, with prioritized behavioral evaluation in the light/dark and elevated plus maze paradigms.

Chemoinformatics and Molecular Docking Benchmark Compound for Dual-Pharmacophore Design Studies

The target compound's well-defined chemical structure (C15H14N4O4, MW = 314.30 g/mol), publicly available SMILES and InChI identifiers , and curated bioactivity data in ChEMBL (CHEMBL2430143) and BindingDB (BDBM50441010) make it a suitable benchmark for computational medicinal chemistry studies. Specifically, the compound exemplifies a dual-pharmacophore design where the imidazole ring coordinates heme iron in NOS enzymes while the 3-nitro-chromenone core engages additional binding site residues [6]. This feature set supports its use in molecular docking validation studies, pharmacophore model generation, and free-energy perturbation (FEP) benchmarking within the NOS inhibitor field.

Quote Request

Request a Quote for 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.